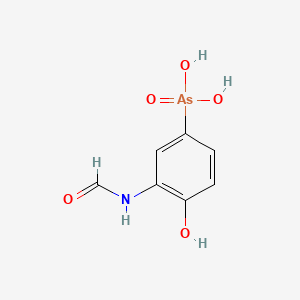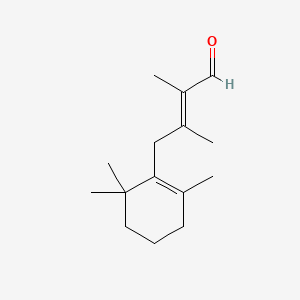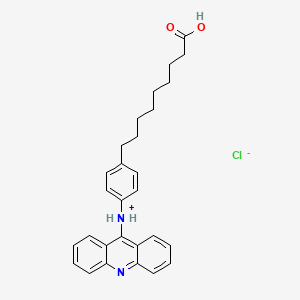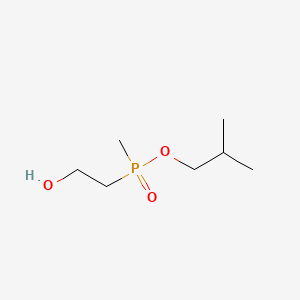![molecular formula C19H28BrNO B13765091 N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide CAS No. 6276-85-3](/img/structure/B13765091.png)
N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide is a quaternary ammonium compound with a molecular formula of C19H28BrNO. This compound is known for its unique structure, which includes a naphthalene ring, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide typically involves the reaction of N,N,N-triethylamine with 2-[(naphthalen-1-yl)methoxy]ethan-1-ol in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to optimize the yield and minimize impurities. The final product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can produce a variety of substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Triethyl-2-[(naphthalen-2-yl)methoxy]ethan-1-aminium bromide
- N,N,N-Triethyl-2-[(phenyl)methoxy]ethan-1-aminium bromide
Uniqueness
N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Eigenschaften
| 6276-85-3 | |
Molekularformel |
C19H28BrNO |
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
triethyl-[2-(naphthalen-1-ylmethoxy)ethyl]azanium;bromide |
InChI |
InChI=1S/C19H28NO.BrH/c1-4-20(5-2,6-3)14-15-21-16-18-12-9-11-17-10-7-8-13-19(17)18;/h7-13H,4-6,14-16H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KRSFCWYZTPFFKG-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)CCOCC1=CC=CC2=CC=CC=C21.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)



![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium](/img/structure/B13765052.png)




